3-(trifluoromethyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
CAS No.: 891118-59-5
Cat. No.: VC11904963
Molecular Formula: C19H16F3N3O5
Molecular Weight: 423.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 891118-59-5 |
|---|---|
| Molecular Formula | C19H16F3N3O5 |
| Molecular Weight | 423.3 g/mol |
| IUPAC Name | 3-(trifluoromethyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
| Standard InChI | InChI=1S/C19H16F3N3O5/c1-27-13-8-11(9-14(28-2)15(13)29-3)17-24-25-18(30-17)23-16(26)10-5-4-6-12(7-10)19(20,21)22/h4-9H,1-3H3,(H,23,25,26) |
| Standard InChI Key | LWELKQHYCLUISH-UHFFFAOYSA-N |
| SMILES | COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
| Canonical SMILES | COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s molecular architecture and key properties are summarized below:
| Property | Value/Descriptor |
|---|---|
| IUPAC Name | 3-(trifluoromethyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
| Molecular Formula | C₁₉H₁₆F₃N₃O₅ |
| Molecular Weight | 423.3 g/mol |
| CAS Number | 891118-59-5 |
| SMILES | COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
| InChI Key | LWELKQHYCLUISH-UHFFFAOYSA-N |
The trifluoromethyl group at the benzamide’s meta position contributes to electron-deficient aromatic systems, enhancing interactions with hydrophobic enzyme pockets. The 3,4,5-trimethoxyphenyl group’s methoxy substituents facilitate π-π stacking and hydrogen bonding with biological targets .
Synthesis and Manufacturing Processes
The synthesis typically involves a multi-step protocol:
Step 1: Formation of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-amine
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Condensation of 3,4,5-trimethoxybenzoic acid hydrazide with cyanogen bromide in acidic media.
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Cyclization using phosphorus oxychloride (POCl₃) at 80–100°C .
Step 2: Coupling with 3-Trifluoromethylbenzoyl Chloride
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Reaction of the oxadiazol-2-amine intermediate with 3-trifluoromethylbenzoyl chloride in dry dichloromethane.
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Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).
Key Reaction:
Industrial-scale production employs continuous flow reactors to optimize yield (>75%) and reduce reaction time.
| Cell Line | IC₅₀ (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 0.89 | Tubulin polymerization inhibition |
| A549 (Lung) | 1.24 | ROS-mediated apoptosis |
| HT-29 (Colon) | 1.57 | Topoisomerase II inhibition |
The 3,4,5-trimethoxyphenyl group disrupts microtubule assembly by binding to the colchicine site of β-tubulin. Concurrently, the trifluoromethyl group enhances cell membrane permeability, facilitating intracellular accumulation .
Antimicrobial Activity
Against drug-resistant pathogens:
| Pathogen | MIC (μg/mL) |
|---|---|
| Methicillin-resistant S. aureus (MRSA) | 2.5 |
| Candida albicans | 5.0 |
| Pseudomonas aeruginosa | 10.0 |
The oxadiazole ring chelates metal ions essential for microbial enzyme function, while the methoxy groups impair biofilm formation .
Analytical Characterization Techniques
Structural validation employs:
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¹H/¹³C NMR: Confirms substitution patterns (δ 3.8–4.0 ppm for methoxy protons; δ 160–165 ppm for oxadiazole carbons).
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HRMS: Observed [M+H]⁺ at m/z 424.1121 (calculated 424.1124).
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HPLC-PDA: Purity >98% (C18 column, 70:30 acetonitrile/water).
Applications in Medicinal Chemistry and Agrochemicals
Medicinal Chemistry
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Antimitotic Agents: Derivatives are in preclinical trials for metastatic cancers.
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Antifungal Synergists: Enhances fluconazole activity 4-fold against azole-resistant C. albicans .
Agrochemicals
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Herbicides: Inhibits acetolactate synthase in Amaranthus retroflexus (EC₅₀ = 12 μM).
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Insect Growth Regulators: Disrupts chitin synthesis in Spodoptera litura larvae .
Future Perspectives and Research Directions
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Structure-Activity Optimization: Introducing sulfonamide groups at the benzamide’s para position to enhance solubility.
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Prodrug Development: Masking methoxy groups as phosphate esters for improved oral bioavailability.
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Green Synthesis: Employing microwave-assisted reactions to reduce solvent waste.
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